[(2,4-Dimethylphenyl)methyl](propyl)amine

Catalog No.
S13827698
CAS No.
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,4-Dimethylphenyl)methyl](propyl)amine

Product Name

[(2,4-Dimethylphenyl)methyl](propyl)amine

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]propan-1-amine

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-4-7-13-9-12-6-5-10(2)8-11(12)3/h5-6,8,13H,4,7,9H2,1-3H3

InChI Key

JHDVZYNQODUZLB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=C(C=C1)C)C

The compound (2,4-Dimethylphenyl)methylamine is a tertiary amine characterized by the presence of a dimethylphenyl group and a propyl group attached to the nitrogen atom. Its chemical structure can be represented as follows:

This compound exhibits properties typical of amines, such as basicity and the ability to form hydrogen bonds. The dimethylphenyl moiety contributes to its hydrophobic characteristics, while the propyl group enhances its solubility in organic solvents.

The chemical reactivity of (2,4-Dimethylphenyl)methylamine is primarily attributed to the amine functional group. Common reactions include:

  • Alkylation Reactions: The amine can undergo alkylation with alkyl halides to form quaternary ammonium salts.
  • Acylation Reactions: It can react with acid chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in various substitution reactions, particularly with electrophiles.

Research indicates that compounds similar to (2,4-Dimethylphenyl)methylamine may exhibit significant biological activities, including:

  • Antidepressant Effects: Tertiary amines are often explored for their potential antidepressant properties due to their ability to influence neurotransmitter systems.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxicity: Certain structural analogs have been studied for their cytotoxic effects on cancer cells.

The synthesis of (2,4-Dimethylphenyl)methylamine can be achieved through several methods:

  • Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.
  • Alkylation of Aniline Derivatives: Starting from 2,4-dimethylphenol, one can convert it into an aniline derivative and subsequently alkylate it with propyl halide.
  • Direct Amination: Using appropriate catalysts, direct amination of propylene oxide with 2,4-dimethylphenol can yield the desired product.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agriculture: Investigated for use in agrochemicals due to its potential herbicidal or fungicidal properties.
  • Polymer Chemistry: Utilized in the formulation of epoxy resins and curing agents.

Studies on the interactions of (2,4-Dimethylphenyl)methylamine with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding how this compound influences biological pathways at a molecular level.

Several compounds share structural similarities with (2,4-Dimethylphenyl)methylamine, including:

  • N,N-Dimethylbenzylamine
    • Structure: Contains dimethyl groups on nitrogen and a benzyl group.
    • Unique Feature: Exhibits significant basicity and is commonly used in organic synthesis.
  • Dipropylamine
    • Structure: Composed solely of propyl groups attached to nitrogen.
    • Unique Feature: Known for its application as a solvent and in chemical synthesis.
  • N-Ethyl-N-(2,4-dimethylphenyl)amine
    • Structure: Similar dimethylphenyl group but with an ethyl instead of propyl group.
    • Unique Feature: May exhibit different solubility and reactivity profiles due to ethyl substitution.

Comparison Table

Compound NameUnique Features
(2,4-Dimethylphenyl)methylamineTertiary amine with both hydrophobic and polar characteristics
N,N-DimethylbenzylamineHigher basicity; used extensively in organic synthesis
DipropylamineSolvent properties; simpler structure
N-Ethyl-N-(2,4-dimethylphenyl)amineDifferent solubility and reactivity profiles

This comparison highlights the unique characteristics of (2,4-Dimethylphenyl)methylamine, particularly its combination of hydrophobicity and basicity, which may influence its applications in pharmaceuticals and materials science.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

177.151749610 g/mol

Monoisotopic Mass

177.151749610 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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